Tetrahydrozoline Hydrochloride

Nasal decongestion Acoustic rhinometry Imidazoline derivatives

Select Tetrahydrozoline Hydrochloride when maximal acute nasal decongestant potency is the primary formulation goal — it outperformed oxymetazoline, xylometazoline, naphazoline, and indanazoline in head-to-head acoustic rhinometry at 0.1%. As a selective α₁-agonist with a 4–8 h duration, it is ideal for daytime-use products. The compound’s well-characterized ocular tachyphylaxis profile (efficacy loss by Day 10) makes it the tool compound of choice for α₁-adrenoceptor desensitization and rebound hyperemia research. USP monograph-defined purity (98.0–100.5%), a validated stability-indicating HPLC method (r²=0.999, 100.8% recovery), and lower rodent systemic toxicity versus naphazoline provide a robust quality and safety framework for analytical development and preclinical benchmarking.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 522-48-5
Cat. No. B000673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrozoline Hydrochloride
CAS522-48-5
Synonyms2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline
Berberil N
Caltheon
Collyrium Fresh
Diabenyl T
Eye-Sine
Eye-Zine
Murine Plus
Murine Sore Eyes
Ophtalmin
Optazine Fresh
Optigene
Rhinopront
Tetra-Ide
Tetraclear
tetrahydrozoline
tetrahydrozoline hydrochloride
tetrahydrozoline monohydrochloride
tetrahydrozoline, (+-)-isomer
tetrahydrozoline, (-)-isomer
Tetrilin
tetryzoline
Tyzine
Vasopos
Visine
Vispring
Yxin
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
InChIInChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
InChIKeyBJORNXNYWNIWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.5 [ug/mL] (The mean of the results at pH 7.4)

Tetrahydrozoline Hydrochloride (CAS 522-48-5): Imidazoline-Derived α-Adrenergic Agonist for Ophthalmic and Nasal Decongestant Research


Tetrahydrozoline hydrochloride (tetryzoline hydrochloride) is an imidazoline-derived sympathomimetic amine that functions as a direct-acting α-adrenergic receptor agonist, producing vasoconstriction of conjunctival and nasal mucosal blood vessels [1]. It is widely available in over-the-counter topical ophthalmic solutions (typically 0.05% w/v) and nasal sprays for temporary relief of ocular redness and nasal congestion [2]. The compound is a racemic mixture with molecular formula C₁₃H₁₆N₂·HCl and molecular weight 236.74 g/mol. First synthesized in the 1950s, tetrahydrozoline belongs to a therapeutically important class of imidazoline decongestants that includes naphazoline, oxymetazoline, xylometazoline, and brimonidine—each differing in receptor selectivity, potency, duration of action, and clinical tolerance profile [2].

Why Imidazoline Decongestants Cannot Be Interchanged: Evidence-Based Differentiation of Tetrahydrozoline Hydrochloride from Naphazoline, Oxymetazoline, and Brimonidine


Despite sharing an imidazoline scaffold and α-adrenergic mechanism, tetrahydrozoline hydrochloride and its closest in-class analogs exhibit pharmacologically meaningful divergence in receptor subtype selectivity, efficacy magnitude, duration of action, tolerance development upon repeated use, and systemic toxicity—all of which have been documented in controlled comparative studies [1]. Tetrahydrozoline is classified as a selective α₁-adrenergic receptor agonist, whereas naphazoline is a mixed α₁/α₂ agonist and brimonidine is a selective α₂ agonist; these differences in receptor engagement produce distinct vasoconstrictive efficacy, tachyphylaxis risk, and intraocular pressure effects [1]. Direct head-to-head clinical data demonstrate that naphazoline 0.02% produces significantly greater ocular whitening than tetrahydrozoline 0.05% after a single instillation, yet tetrahydrozoline exhibits a different tolerance trajectory over repeated use [2]. In nasal decongestion studies employing acoustic rhinometry, tetrahydrozoline 0.1% was identified as the most potent agent among five imidazoline derivatives tested, outperforming oxymetazoline, xylometazoline, naphazoline, and indanazoline [3]. Furthermore, historical toxicity profiling established that tetrahydrozoline is less toxic than naphazoline in rodent models, with reduced inter-species variability and lower local tissue toxicity [4]. These quantifiable differences mean that selecting tetrahydrozoline versus an alternative imidazoline is not a matter of simple interchangeability—it carries implications for experimental design, formulation development, and predicted in vivo performance that must be matched to the specific research or industrial objective.

Quantitative Differentiation Evidence for Tetrahydrozoline Hydrochloride: Head-to-Head Comparisons Against Naphazoline, Oxymetazoline, Xylometazoline, and Brimonidine


Nasal Decongestant Potency: Tetrahydrozoline 0.1% Ranked Most Potent Among Five Imidazoline Derivatives by Acoustic Rhinometry

In a controlled seven-arm study of 91 healthy subjects (13 per group), tetrahydrozoline 0.1% produced the most potent nasal decongestant effect among five imidazoline derivatives (oxymetazoline 0.05%, indanazoline 1.18 mg/mL, xylometazoline 0.1%, naphazoline 0.5 mg/mL) and oral pseudoephedrine 60 mg, as measured objectively by acoustic rhinometry [1]. All imidazoline derivatives showed significant nasal decongestion at 20 and 40 minutes post-administration; decongestive effects persisted at 240 minutes for all imidazolines except indanazoline, with no agent showing effect at 480 minutes [1]. Tetrahydrozoline's superior potency in this head-to-head design provides quantitative justification for its selection over naphazoline and xylometazoline when maximal acute decongestion is the experimental endpoint.

Nasal decongestion Acoustic rhinometry Imidazoline derivatives Vasoconstriction

Ocular Vasoconstriction Efficacy and Tolerance: Tetrahydrozoline 0.05% vs Naphazoline 0.02% in Controlled Human Trial

In a two-part clinical study of 11 normal volunteers, both tetrahydrozoline 0.05% and naphazoline 0.02% ophthalmic solutions significantly reduced baseline ocular redness after a single instillation (Part I). However, naphazoline produced significantly more whitening than tetrahydrozoline after single use [1]. After 10 days of repeated administration (Part II), only naphazoline retained its whitening ability; tetrahydrozoline's effectiveness diminished, which the authors noted may encourage overuse [1]. The level of redness remained significantly below baseline for 8 hours after a single use of either vasoconstrictor, and for 6 hours after multiple use of naphazoline. Neither vasoconstrictor produced rebound vasodilation upon discontinuation [1]. This head-to-head comparison reveals an efficacy–tolerance trade-off: naphazoline offers superior acute whitening and better retention of efficacy with repeated use, while tetrahydrozoline's lower acute whitening efficacy and tolerance development are differentiating characteristics critical for experimental design and product development decisions.

Ocular decongestion Conjunctival vasoconstriction Tachyphylaxis Rebound vasodilation

Duration of Action: Tetrahydrozoline (4–8 Hours) Occupies an Intermediate Position Among Imidazoline Decongestants

A 2025 comprehensive review compiled comparative duration-of-action data across imidazoline derivatives from multiple published studies [1]. Tetrahydrozoline exhibits a duration of action of 4–8 hours, which is substantially longer than naphazoline (2–6 hours) but shorter than xylometazoline (6–10 hours, up to 12 hours in some reports) and oxymetazoline (8–12 hours) [1]. Onset of action is comparable across all four agents at 5–10 minutes (objective measurement) [1]. This intermediate duration profile is independently corroborated by the Hochban et al. (1999) acoustic rhinometry study, which found that tetryzoline 0.1% had no measurable decongestive effect 4 hours post-administration, in contrast to oxymetazoline 0.05% and xylometazoline 0.1%, which retained significant effect at 4 hours, with oxymetazoline still effective at 8 hours [2].

Duration of action Pharmacokinetics Imidazoline derivatives Dosing interval

Systemic and Local Toxicity: Tetrahydrozoline Demonstrates Lower Toxicity Than Naphazoline in Preclinical Models

The foundational pharmacological characterization by Hutcheon et al. (1955) established that in rats and mice, tetrahydrozoline was less toxic than naphazoline, with its toxicity also showing less variability between species [1]. Tetrahydrozoline demonstrated a low degree of local toxic action as measured by effects on the conjunctiva and on ciliary movement of the tracheal mucosa [1]. The compound produced pressor activity of relatively prolonged duration and a long-lasting contraction of the nictitating membrane, confirming sympathomimetic activity alongside this favorable toxicity profile [1]. While contemporary GLP-compliant toxicology data for naphazoline and tetrahydrozoline are largely held within regulatory dossiers, this early comparative work remains the only publicly available direct head-to-head toxicity assessment and consistently ranks tetrahydrozoline as the less toxic agent.

Toxicity Safety pharmacology LD50 Local tissue irritation

Receptor Selectivity Profile: Tetrahydrozoline as a Selective α₁-Adrenergic Agonist Versus Mixed and α₂-Selective Comparators

According to the 2020 review by Hosten and Snyder, the three OTC ocular decongestants marketed in the United States exhibit categorically distinct receptor-binding profiles: tetrahydrozoline is a selective α₁-adrenergic receptor agonist, naphazoline is a mixed α₁/α₂ receptor agonist, and brimonidine is a selective α₂ receptor agonist [1]. This classification has direct clinical correlates: α₁-selective agonists like tetrahydrozoline are associated with loss of effectiveness upon continued use (tachyphylaxis) and potential rebound redness, whereas the α₂-selective agonist brimonidine 0.025% did not exhibit tachyphylaxis and rebound redness was rarely reported in clinical trials [1]. Binding affinity data from a separate source indicate tetrahydrozoline hydrochloride binds the α₂-adrenergic receptor with Ki = 0.8 μM and the α₁-adrenergic receptor with weaker affinity (Ki = 25 μM) [2], suggesting that functional selectivity classifications may not directly mirror isolated receptor binding affinities and that tissue context and receptor reserve influence observed pharmacodynamic selectivity.

Adrenergic receptor Alpha-1 agonist Receptor selectivity Brimonidine Naphazoline

Pharmacopoeial Quality Specifications: USP Monograph-Defined Purity, Impurity Limits, and Analytical Standards for Tetrahydrozoline Hydrochloride

The United States Pharmacopeia (USP) monograph for Tetrahydrozoline Hydrochloride establishes an assay purity range of not less than 98.0% and not more than 100.5% of C₁₃H₁₆N₂·HCl, calculated on the dried basis [1]. Additional quality specifications include loss on drying not more than 1.0% (105°C for 2 hours), residue on ignition not more than 0.1%, and heavy metals limit of 0.005% [1]. The USP reference standard (CAS 522-48-5) is intended for use in specified quality tests and assays as detailed in the Tetrahydrozoline Hydrochloride Nasal Solution and Tetrahydrozoline Hydrochloride Ophthalmic Solution monographs [1]. A validated stability-indicating reversed-phase HPLC method has been developed with linearity over 0.025–0.075 mg/mL (r² = 0.999), average recovery of 100.8% (RSD 0.47%), and sufficient robustness and ruggedness to satisfy FDA/ICH regulatory requirements [2]. These specifications establish a procurement-relevant quality benchmark that enables direct comparison of vendor-supplied material against a regulated standard.

USP monograph Pharmacopoeia Quality control Purity specification Impurity limits

Evidence-Anchored Application Scenarios for Tetrahydrozoline Hydrochloride in Research and Industrial Settings


Nasal Decongestant Formulation Development Targeting Maximal Acute Efficacy

Based on the acoustic rhinometry head-to-head data demonstrating tetrahydrozoline 0.1% as the most potent among five imidazoline derivatives [1], formulation scientists developing new nasal decongestant products should prioritize tetrahydrozoline hydrochloride as the active pharmaceutical ingredient when the primary design goal is maximal acute decongestive effect. The compound's rank-order superiority over oxymetazoline, xylometazoline, and naphazoline in the same standardized assay system provides a data-supported rationale for API selection, while its intermediate duration of 4–8 hours [2] may be suitable for products intended for daytime use where overnight vasoconstriction is not required.

Ocular Tachyphylaxis and Receptor Desensitization Research Models

Tetrahydrozoline hydrochloride's documented loss of ocular whitening efficacy after 10 days of repeated use in humans [3], combined with its classification as a selective α₁-adrenergic receptor agonist [1], positions it as an ideal tool compound for investigating mechanisms of α₁-adrenoceptor desensitization, tachyphylaxis, and rebound hyperemia in conjunctival vascular smooth muscle. In contrast to naphazoline (which retains efficacy after repeated use) and brimonidine (α₂-selective, minimal tachyphylaxis), tetrahydrozoline provides a well-characterized model system for studying tolerance development in a clinically relevant ophthalmic context.

Analytical Reference Standard Procurement for Quality Control and Method Validation

The availability of a USP reference standard (CAS 522-48-5) with monograph-defined purity specifications (98.0%–100.5% assay on dried basis, ≤1.0% loss on drying, ≤0.1% residue on ignition, ≤0.005% heavy metals) [4] makes tetrahydrozoline hydrochloride suitable for use as a primary reference standard in quality control laboratories. The validated stability-indicating HPLC method with 100.8% recovery (RSD 0.47%) and linearity of r² = 0.999 over 0.025–0.075 mg/mL [5] provides a directly transferable analytical framework for identity, purity, and stability testing of ophthalmic and nasal formulations containing tetrahydrozoline hydrochloride.

Comparative Toxicology Screening of Imidazoline Decongestants

For preclinical safety assessment programs evaluating the imidazoline decongestant class, tetrahydrozoline hydrochloride's documented lower systemic toxicity relative to naphazoline in rodent models, with reduced inter-species variability [6], provides a baseline reference point. The compound's low degree of local toxicity to conjunctival and tracheal ciliary mucosa [6] supports its use as a benchmark when screening novel imidazoline derivatives for local tissue tolerability. However, researchers should note that this toxicity evidence derives from a 1955 study and contemporary GLP-compliant data should be sought for regulatory submissions.

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